4-Bromo-N-phenethyl-1h-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-N-phenethyl-1h-pyrrole-2-carboxamide is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-phenethyl-1h-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-phenethyl-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrroles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-N-phenethyl-1h-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various biomolecules and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-N-phenethyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: This compound is similar in structure but lacks the phenethyl group, which may affect its biological activity and chemical properties.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide:
Uniqueness
4-Bromo-N-phenethyl-1h-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the phenethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13BrN2O |
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Molecular Weight |
293.16 g/mol |
IUPAC Name |
4-bromo-N-(2-phenylethyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H13BrN2O/c14-11-8-12(16-9-11)13(17)15-7-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,15,17) |
InChI Key |
ADEPCPQGFYDNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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